

An In-depth Technical Guide to (2-Methylquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Methylquinolin-4-yl)methanol

Cat. No.: B1312581

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **(2-Methylquinolin-4-yl)methanol**. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity

IUPAC Name: **(2-methylquinolin-4-yl)methanol**[\[1\]](#)[\[2\]](#)

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

- 2-Methylquinoline-4-methanol[\[1\]](#)
- 4-hydroxymethyl-2-methyl quinoline[\[1\]](#)
- (2-methyl-4-quinolyl)methanol[\[1\]](#)
- (2-methyl-4-quinolyl)methanol[\[1\]](#)
- 2-methyl-4-hydroxymethylquinoline[\[1\]](#)
- (2-METHYL-QUINOLIN-4-YL)-METHANOL[\[1\]](#)

Physicochemical Properties

The key physicochemical properties of **(2-Methylquinolin-4-yl)methanol** are summarized in the table below. This data is essential for understanding its behavior in biological and chemical systems.

Property	Value	Source
Molecular Formula	C11H11NO	PubChem[1]
Molecular Weight	173.21 g/mol	PubChem[1]
Melting Point	143-148 °C	BIOSYNCE[3]
Physical Form	Solid	Sigma-Aldrich
CAS Number	4939-28-0	PubChem[1]
XLogP3	1.7	PubChem[1]
InChI Key	MNDWQNXETQDJMZ- UHFFFAOYSA-N	PubChem[1]

Synthesis and Experimental Protocols

The quinoline scaffold is a significant structural motif in many biologically active compounds. The synthesis of **(2-Methylquinolin-4-yl)methanol** derivatives and related structures often involves multi-step chemical reactions. While a specific, detailed experimental protocol for the synthesis of the title compound is not readily available in the provided search results, a general synthetic approach and protocols for evaluating biological activity can be outlined based on common practices in medicinal chemistry for similar quinoline derivatives.

General Synthetic Approach: The synthesis of substituted quinolines can often be achieved through classic reactions such as the Doebner-von Miller reaction, Conrad-Limpach synthesis, or Friedländer annulation. For instance, a plausible route to **(2-Methylquinolin-4-yl)methanol** could start from a pre-functionalized quinoline, such as a 4-carboxy or 4-formyl-2-methylquinoline, followed by a reduction step to yield the primary alcohol.

Experimental Protocol: **In Vitro Cytotoxicity Assay (MTT Assay)** To evaluate the potential anticancer activity of **(2-Methylquinolin-4-yl)methanol**, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This

colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

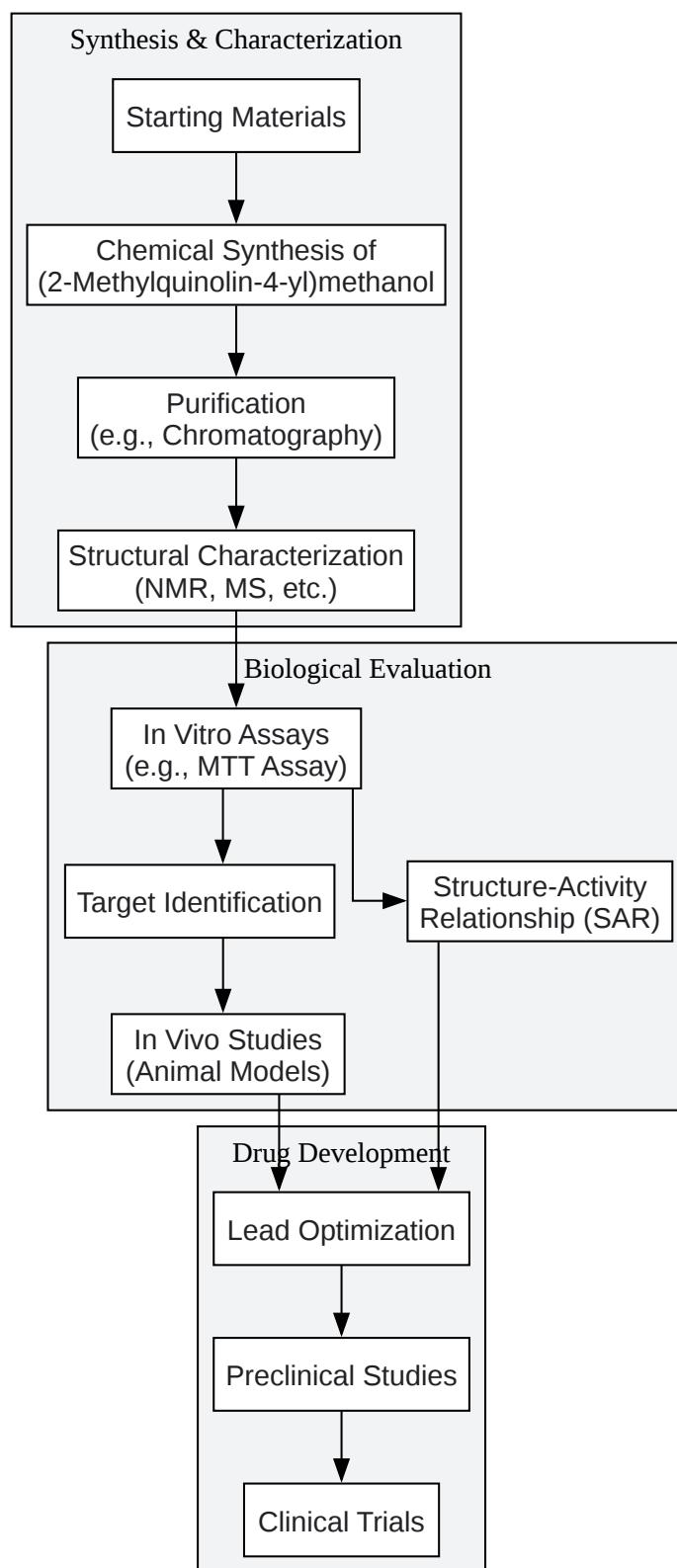
Materials:

- Target cancer cell line (e.g., HepG2, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well microplates
- **(2-Methylquinolin-4-yl)methanol** (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of **(2-Methylquinolin-4-yl)methanol** in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include appropriate controls (vehicle control with DMSO and untreated cells).
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The results can be used to determine the IC₅₀ value of the compound.

Biological Activity and Applications


Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[4][5] Molecular modeling studies on related 2-methylquinoline-4-thiol derivatives suggest a high biological potential.[6] **(2-Methylquinolin-4-yl)methanol** can serve as a crucial pharmaceutical intermediate for the synthesis of various drugs and bioactive molecules.[3] It can also be utilized as a catalyst and ligand in organic synthesis.[3] For instance, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their antitumor activity against the HepG2 cell line.[4][7]

Safety Information

(2-Methylquinolin-4-yl)methanol is associated with several hazard statements. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate safety precautions, such as wearing protective gloves, goggles, and clothing, should be taken when handling this chemical.[3] It should be stored in a dark, dry, and well-ventilated area, away from ignition sources and oxidants.[3]

Visualization of Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of **(2-Methylquinolin-4-yl)methanol** and its derivatives.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Biological Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Methylquinolin-4-yl)methanol | C11H11NO | CID 10149033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4939-28-0 | (2-Methylquinolin-4-yl)methanol - AiFChem [aifchem.com]
- 3. biosynce.com [biosynce.com]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Methylquinolin-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312581#2-methylquinolin-4-yl-methanol-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com